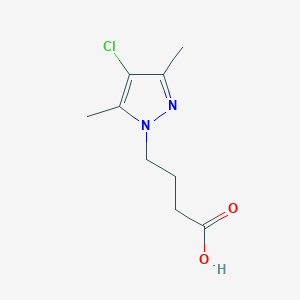

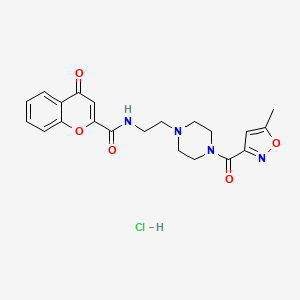

![molecular formula C8H15ClN2O B2447716 5-Amino-3-azabicyclo[3.3.1]nonan-2-one;hydrochloride CAS No. 2490435-84-0](/img/structure/B2447716.png)

5-Amino-3-azabicyclo[3.3.1]nonan-2-one;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-3-azabicyclo[3.3.1]nonan-2-one;hydrochloride is a chemical compound. It is a derivative of 3-azabicyclo[3.3.1]nonane, which is a synthetically attractive compound .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.3.1]nonane derivatives, which are similar to this compound, can be achieved directly from aromatic ketones, paraformaldehyde, and dimethylamine via a novel one-pot tandem Mannich annulation . This is the first example of aromatic ketones used as a practical precursor to obtain 3-azabicyclo[3.3.1]nonane in good yields .Chemical Reactions Analysis

The chemical reactions involving 3-azabicyclo[3.3.1]nonane derivatives, which are similar to this compound, involve a carbenium ion reacting with a nitrile group, followed by subsequent events . This is part of the Ritter reaction, which is one of the more versatile reactions in organic synthesis .Applications De Recherche Scientifique

Antipsychotic Potential

(5R,6R)6-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane (PTAC), a potent muscarinic receptor ligand structurally related to 5-Amino-3-azabicyclo[3.3.1]nonan-2-one;hydrochloride, shows promise as an antipsychotic agent. PTAC exhibits partial agonist effects at muscarinic M2 and M4 receptors and antagonist effects at muscarinic M1, M3, and M5 receptors. It demonstrates functional dopamine receptor antagonism, inhibiting conditioned avoidance responding and dopamine receptor agonist-induced behavior without inducing catalepsy, tremor, or salivation at pharmacologically relevant doses. This suggests that muscarinic receptor partial agonists might be an important new approach in the medical treatment of schizophrenia (Bymaster et al., 1998).

Therapeutic Potential in Lung Cancer

5-aza-2'-deoxycytidine (5-AZA-CdR), chemically akin to this compound, shows interesting responses in advanced non-small cell lung cancer (NSCLC). It's a potent inhibitor of DNA methylation, potentially reactivating tumor suppressor genes by blocking DNA methylation and reversing tumorigenesis. This novel mode of action makes it a compelling agent for investigating the chemotherapy of malignant diseases, including lung cancer (Momparler & Ayoub, 2001).

Parkinson's Disease Symptom Management

PG-501, structurally similar to this compound, has shown effectiveness in improving tremor in patients with Parkinsonism and other diseases. In a clinical evaluation, improvement in tremor was observed in a significant number of patients, suggesting its potential in managing symptoms associated with Parkinson's Disease (Kosaka, 1971).

Enhancement of Photodynamic Therapy

5-Aminolevulinic acid (5-ALA), a derivative in the same class as this compound, is used in photodynamic therapy (PDT). It's a precursor in porphyrin synthesis and, when administered topically into a tumor followed by irradiation, sensitizes accumulated porphyrins. Pretreatment with azone enhances the effectiveness of 5-ALA in PDT, suggesting its potential for treating conditions like plantar warts (Ziólkowski et al., 2006).

Potential in Eye Treatment

1% ALO 2145 (p-aminoclonidine hydrochloride), related to this compound, has been evaluated for efficacy and safety in normal volunteers. It showed significant lowering of intraocular pressure without marked cardiovascular effects, indicating potential in eye treatments (Abrams et al., 1987).

Treatment of Inflammatory Conditions

5-Aminolevulinic acid (5-ALA), in the same chemical class as this compound, exhibits anti-inflammatory and immunoregulatory properties. It enhances heme oxygenase-1 through porphyrin upregulation, indicating its potential for treating inflammatory conditions like inflammatory bowel disease (Yadav et al., 2021).

Propriétés

IUPAC Name |

5-amino-3-azabicyclo[3.3.1]nonan-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c9-8-3-1-2-6(4-8)7(11)10-5-8;/h6H,1-5,9H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEUNQGRXDNDHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(C1)(CNC2=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

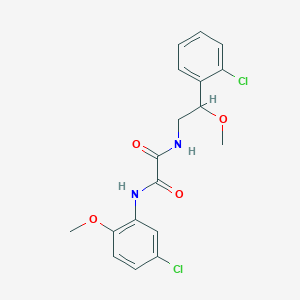

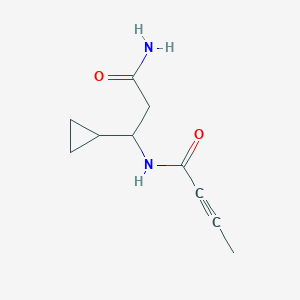

![N-[cyano(2-methoxyphenyl)methyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2447634.png)

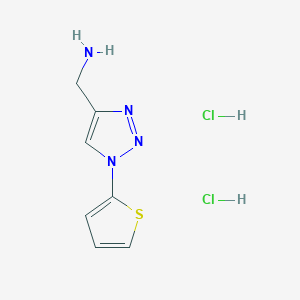

![5-amino-N-[(2-chlorophenyl)methyl]-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2447639.png)

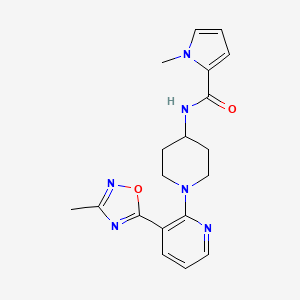

![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-9-methylpurine](/img/structure/B2447645.png)

![1-Methyl-6,7-dihydrocyclohepta[c]pyrazol-8-one](/img/structure/B2447648.png)

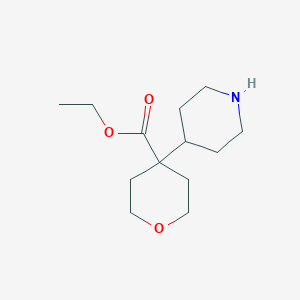

![2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2447651.png)

![2-[methyl-[(3-phenyl-1-adamantyl)carbamoyl]amino]acetic Acid](/img/structure/B2447653.png)

![ethyl 2-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2447656.png)